M2e Sequence Conservation Exceeds Hemagglutinin by Orders of Magnitude Across Human Strains
The human M2e sequence exhibits exceptional evolutionary conservation compared to the highly variable hemagglutinin (HA) head domain. Analysis of 14,588 human M2 sequences in the NCBI database demonstrates that the M2e region has remained unchanged in its core sequence since the first human influenza isolate in 1933, whereas HA undergoes antigenic drift necessitating annual vaccine reformulation [1]. The consensus human M2e sequence has remained stable across decades, providing a static target for broad-spectrum immunity [2].
| Evidence Dimension | Antigen sequence variability (mutation rate / frequency) |
|---|---|
| Target Compound Data | Human M2e: Core consensus sequence conserved since 1933; extremely low mutation frequency across 14,588 human M2 sequences analyzed [1] |
| Comparator Or Baseline | Hemagglutinin (HA) head domain: High antigenic drift; requires annual vaccine strain update based on WHO surveillance |
| Quantified Difference | M2e is evolutionarily conserved and largely invariant across human influenza A subtypes, whereas HA undergoes continuous antigenic drift [1] |
| Conditions | Bioinformatics analysis of 14,588 human M2 sequences from NCBI database; literature review of influenza A evolution [1] |
Why This Matters
This conservation makes human M2e a rational choice for developing a universal influenza vaccine that would not require annual reformulation, unlike current HA-based seasonal vaccines.
- [1] Deng, L., Cho, K. J., Fiers, W., & Saelens, X. (2015). M2e-Based Universal Influenza A Vaccines. Vaccines, 3(1), 105-136. View Source
- [2] Neirynck, S., Deroo, T., Saelens, X., Vanlandschoot, P., Jou, W. M., & Fiers, W. (1999). A universal influenza A vaccine based on the extracellular domain of the M2 protein. Nature Medicine, 5(10), 1157-1163. View Source
